molecular formula C16H14F3NO2 B12825890 N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide

Cat. No.: B12825890
M. Wt: 309.28 g/mol
InChI Key: UWICULOKMIBSLX-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a methoxybenzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide has shown promising anticancer properties in various studies. Its mechanism of action often involves the induction of apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated significant cytotoxicity against human lung adenocarcinoma cells (A549) with an IC50 value of 12 µM. The compound was also effective against breast cancer cell lines (MCF-7), where it induced apoptosis through activation of specific signaling pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54912Inhibition of cell proliferation

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in cellular signaling pathways, making it a candidate for treating inflammatory diseases.

  • Key Findings : It exhibits significant inhibitory activity against Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling. This inhibition could lead to reduced inflammatory responses, suggesting potential applications in autoimmune disease treatments.

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Table

CompoundMIC (mg/mL)MBC (mg/mL)Activity Type
This compoundTBDTBDAntibacterial
Control Compound0.0150.030Antibacterial

Materials Science Applications

The unique chemical properties of this compound make it suitable for applications in materials science, particularly in developing new polymers and coatings.

  • Potential Applications :
    • As a building block for synthesizing advanced materials with specific thermal and mechanical properties.
    • In formulating coatings that require enhanced durability and resistance to environmental factors.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors:

  • Formation of the aromatic amine through nucleophilic substitution.
  • Introduction of the trifluoromethyl group via electrophilic fluorination.
  • Coupling with methoxybenzyl derivatives to yield the final product.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-4-chlorobenzamide
  • N-(4-Methoxybenzyl)-4-methylbenzamide
  • N-(4-Methoxybenzyl)-4-nitrobenzamide

Uniqueness

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Biological Activity

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific diseases, and structural characteristics.

Chemical Structure and Synthesis

This compound features a benzamide core with a methoxy group and a trifluoromethyl group. The synthesis typically involves the reaction of 4-methoxybenzylamine with 4-trifluoromethylbenzoic acid under acidic conditions, yielding the desired amide product.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H16F3N1O1
Molecular Weight305.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs), such as EGFR and HER2, which are critical in cancer progression.

  • Inhibition Studies : In vitro assays showed that certain analogs exhibited over 90% inhibition of EGFR at low concentrations (10 nM) . The presence of trifluoromethyl groups is believed to enhance binding affinity due to increased lipophilicity and electron-withdrawing effects.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of benzamide derivatives. The structure of this compound suggests potential activity against bacterial strains, including Mycobacterium tuberculosis. Research indicates that modifications in the benzamide structure can lead to enhanced antibacterial efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, particularly those associated with cancer cell proliferation.
  • Inflammatory Pathways : Similar compounds have been shown to interfere with inflammatory pathways, potentially modulating immune responses .

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards certain tumor types while sparing normal cells.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The IC50 values ranged from 5 µM to 15 µM across different cell lines, suggesting a promising therapeutic index.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
A54910Moderate
MCF-77High
HeLa15Low

Properties

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO2/c1-22-14-8-2-11(3-9-14)10-20-15(21)12-4-6-13(7-5-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

UWICULOKMIBSLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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